2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the triazolo and pyridazine rings, along with the fluorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with 4-fluorobenzonitrile under acidic or basic conditions.
Thioether Formation: The next step involves the introduction of the thioether linkage. This is typically done by reacting the triazolopyridazine intermediate with a thiol derivative, such as 2-mercaptoacetic acid, under mild conditions.
Amide Formation: The final step is the formation of the amide bond. This can be accomplished by coupling the thioether intermediate with 2-methoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce halogens, nitro groups, or other substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
In medicinal chemistry, 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((3-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-5-3-2-4-15(16)22-18(27)12-29-19-11-10-17-23-24-20(26(17)25-19)13-6-8-14(21)9-7-13/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGQWRCYWEJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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